molecular formula C10H13N5O2 B2816969 Methyl 2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate CAS No. 2248308-31-6

Methyl 2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate

Cat. No.: B2816969
CAS No.: 2248308-31-6
M. Wt: 235.247
InChI Key: VXIYMELLXCCPMV-UHFFFAOYSA-N
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Description

“Methyl 2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . Various methods have been developed for the regioselective synthesis of triazole derivatives . For instance, one-step procedures have been developed for the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo pyrimidines .


Molecular Structure Analysis

The molecular structure of triazoles, including “this compound”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The structure can be analyzed using various spectroscopic techniques .


Chemical Reactions Analysis

Triazole compounds are known to undergo a variety of chemical reactions. They can coordinate to metal ions in different ways, as seen in platinum(II) coordination compounds . They can also participate in oxidative cyclization reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, its molecular weight can be determined . Its solubility in water can also be studied .

Mechanism of Action

The mechanism of action of triazole compounds is attributed to their ability to bind in the biological system with a variety of enzymes and receptors . This binding capability allows them to show versatile biological activities .

Future Directions

The future directions in the study of “Methyl 2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate” and similar compounds could involve the development of new synthesis methods , the exploration of their biological activities , and the design of new entities by substituting different pharmacophores in their structure .

Properties

IUPAC Name

methyl 2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-5-7(4-8(16)17-3)6(2)15-10(12-5)13-9(11)14-15/h4H2,1-3H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIYMELLXCCPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)N)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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